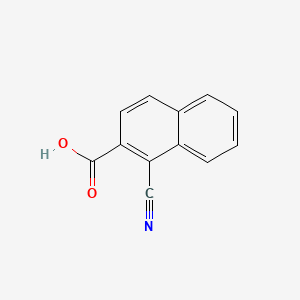

1-Cyanonaphthalene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

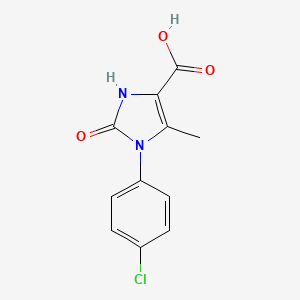

1-Cyanonaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C12H7NO2 and a molecular weight of 197.193 . It is a derivative of carboxylic acid.

Molecular Structure Analysis

The molecular structure of 1-Cyanonaphthalene-2-carboxylic acid consists of a naphthalene core with a cyano group at the 1-position and a carboxylic acid group at the 2-position .Applications De Recherche Scientifique

Synthesis of 3,4-Disubstituted 2-Aminonaphthalenes and 1,3-Benzoxazine Derivatives : Intramolecular carbopalladation of the cyano group is utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This process involves the intramolecular addition of a vinylpalladium species to the triple bond of the cyano group. The annulation of certain hindered propargylic alcohols leads to 1,3-benzoxazine derivatives instead of 2-aminonaphthalenes. The role of trialkylamine bases in forming these heterocyclic compounds has been established. This indicates the flexibility of 1-cyanonaphthalene derivatives in synthesizing various organic compounds (Tian, Pletnev, & Larock, 2003).

Photochemical Generation of Carbanions : A novel method for photochemically generating carbanions involves the photolysis of tetra-n-butylammonium or metal ion/crown ether salts of diphenylacetate, sensitized with 1-cyanonaphthalene. This method is not affected by the presence of oxygen and enables the observation of the carbanion immediately after the laser pulse. This showcases the role of 1-cyanonaphthalene in photoinduced electron-transfer reactions (Yokoi et al., 1998).

Vicarious Nucleophilic Substitution and Bis-Annulation : The carbanion of chloromethyl aryl sulfone reacts with 1-cyanonaphthalene to form bis-annulated products. This reaction is rationalized in terms of negative charge delocalization in the intermediate σ-adducts, demonstrating 1-cyanonaphthalene’s utility in complex organic reactions (Kakosza et al., 1987).

Enantioselective Sensing of Chiral Carboxylic Acids : A 1,8-diacridylnaphthalene-derived fluorosensor, used for enantioselective sensing of chiral carboxylic acids, shows 1-cyanonaphthalene derivatives' potential in the development of sensitive detection methods for chiral compounds (Mei & Wolf, 2004).

Photocycloaddition Reactions in Various Solvents : The stereospecific photocycloaddition of 1-cyanonaphthalene to indene in different solvents results in various products, showcasing the role of solvents in determining reaction pathways and products in photochemical reactions involving 1-cyanonaphthalene (Yasuda, Pac, & Sakurai, 1980).

Safety And Hazards

Propriétés

IUPAC Name |

1-cyanonaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDZGMXYOTYJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704772 |

Source

|

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyanonaphthalene-2-carboxylic acid | |

CAS RN |

126536-22-9 |

Source

|

| Record name | 1-Cyanonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)

![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)

![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/no-structure.png)